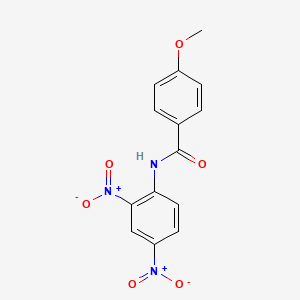![molecular formula C19H29N3O3 B4989478 N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4989478.png)
N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, also known as IBMPBD, is a chemical compound that has been synthesized for scientific research purposes. This compound has been shown to have potential in various applications, including as a tool for studying the mechanisms of certain physiological processes.
作用机制
The mechanism of action of N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide involves its interaction with ion channels in the brain, specifically the N-methyl-D-aspartate (NMDA) receptor. By binding to this receptor, N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide can modulate the activity of the channel, leading to changes in neuronal signaling and ultimately affecting physiological processes such as learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide are still being studied, but research has shown that it can have an impact on processes such as synaptic plasticity, which is important for learning and memory. Additionally, N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to have an effect on the activity of certain enzymes, including protein kinase C and calcium/calmodulin-dependent protein kinase II, which are involved in various cellular processes.
实验室实验的优点和局限性
One advantage of using N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide in lab experiments is that it has a high affinity for the NMDA receptor, making it a potent tool for studying the activity of this channel. Additionally, N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to be relatively stable and easy to handle in lab settings. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide. One area of focus is on its potential as a therapeutic agent for conditions such as Alzheimer's disease, which is characterized by deficits in learning and memory. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, as well as its potential as a tool for studying other ion channels and cellular processes.
合成方法
The synthesis of N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide involves several steps, including the reaction of 4-isopropylbenzyl chloride with 3-(4-morpholinyl)propylamine to form the intermediate 4-isopropylbenzyl-3-(4-morpholinyl)propylamine. This intermediate is then reacted with ethanediamine to form N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide.
科学研究应用
N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been used in scientific research for its potential as a tool for studying the mechanisms of certain physiological processes. Specifically, it has been shown to have an effect on the activity of certain ion channels in the brain, which play a role in processes such as learning and memory.
属性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-N'-[(4-propan-2-ylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-15(2)17-6-4-16(5-7-17)14-21-19(24)18(23)20-8-3-9-22-10-12-25-13-11-22/h4-7,15H,3,8-14H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUYUAWWNYEEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]-N'-[4-(propan-2-yl)benzyl]ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4989405.png)
![2-chloro-N-(3,4-dimethylphenyl)-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B4989418.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B4989425.png)

![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B4989437.png)
![2-methyl-N-(1-{1-[1-methyl-2-(methylthio)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4989444.png)



![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B4989464.png)
![3-[5-(2,5-dichlorophenyl)-2-furyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4989497.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B4989504.png)

![N-[(butylamino)carbonyl]-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4989511.png)